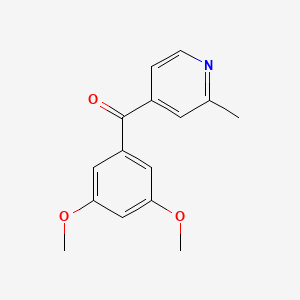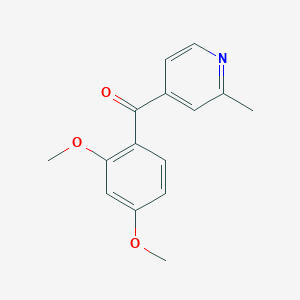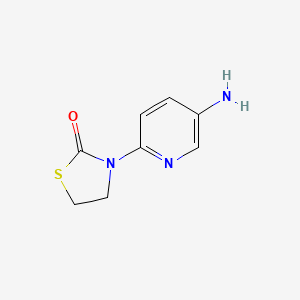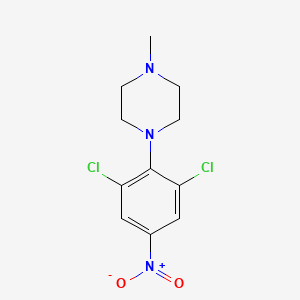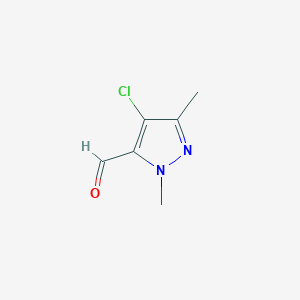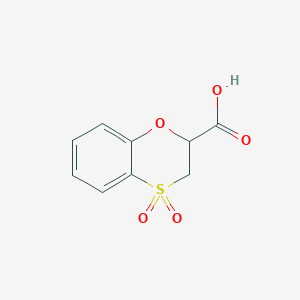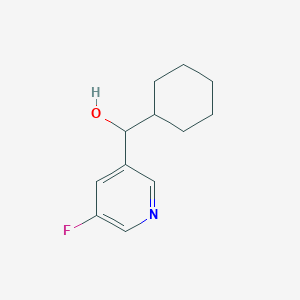
2-Phenyl-2-(trifluoromethyl)pyrrolidine
Overview
Description
“2-Phenyl-2-(trifluoromethyl)pyrrolidine” is a chemical compound with the CAS Number: 1269151-41-8 . It has a molecular weight of 215.22 . The compound is in liquid form .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “2-Phenyl-2-(trifluoromethyl)pyrrolidine”, has been a topic of interest in the chemistry community . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
Molecular Structure Analysis
The IUPAC name for this compound is 2-phenyl-2-(trifluoromethyl)pyrrolidine . The InChI code for this compound is 1S/C11H12F3N/c12-11(13,14)10(7-4-8-15-10)9-5-2-1-3-6-9/h1-3,5-6,15H,4,7-8H2 .
Physical And Chemical Properties Analysis
“2-Phenyl-2-(trifluoromethyl)pyrrolidine” is a liquid at room temperature . It has a molecular weight of 215.22 .
Scientific Research Applications
Catalysis and Synthesis
- 2-Phenyl-2-(trifluoromethyl)pyrrolidine derivatives have been utilized as catalysts in chemical reactions. For example, a combination of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid catalyzed the addition of alkyl methyl ketones with high yield and enantioselectivity, highlighting the role of the silyl group in regioselection and substrate reactivity (Chowdhury & Ghosh, 2009).
Organic Chemistry and Material Science
- In material science, 2-Phenyl-2-(trifluoromethyl)pyrrolidine compounds play a significant role. For instance, their incorporation into fullerene pyrrolidines has been studied for their optical and electrochemical properties, suggesting potential applications in photovoltaic materials due to their good fluorescence and electrochemical attributes (Li et al., 2012).
Agricultural Chemistry
- This compound has also been important in the field of agriculture, particularly in crop protection. Trifluoromethyl pyridines, closely related to 2-Phenyl-2-(trifluoromethyl)pyrrolidine, have been successfully incorporated into molecules with biological properties useful in fungicides, herbicides, and insecticides (Burriss et al., 2018).
Pharmaceutical and Medicinal Chemistry
- In medicinal chemistry, derivatives of 2-Phenyl-2-(trifluoromethyl)pyrrolidine have been synthesized for potential applications in drug development. For instance, the synthesis of fluorinated derivatives of sigma-1 receptor modulators has been reported, indicating the versatility of this compound in creating pharmacologically relevant structures (Kuznecovs et al., 2020).
Future Directions
Pyrrolidine and its derivatives, including “2-Phenyl-2-(trifluoromethyl)pyrrolidine”, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
2-phenyl-2-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10(7-4-8-15-10)9-5-2-1-3-6-9/h1-3,5-6,15H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSYMZXWRKWMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(trifluoromethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



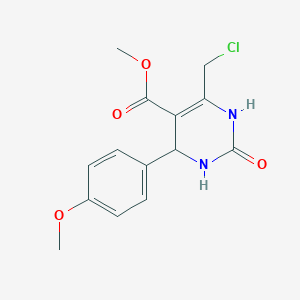
![tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate](/img/structure/B1453176.png)
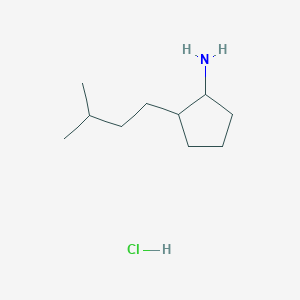
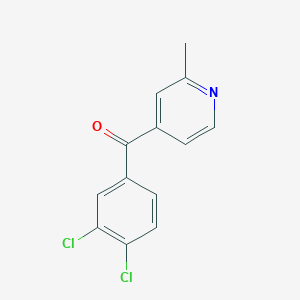
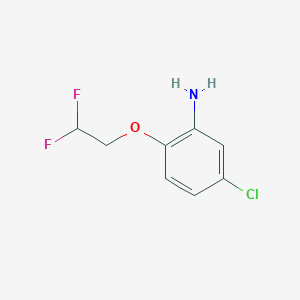
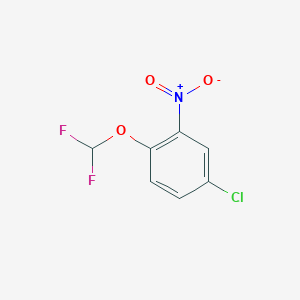
![3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid](/img/structure/B1453184.png)
